
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a fluoro-substituted phenyl group and a phenyl group attached to the thiazole ring, as well as an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoro-substituted phenyl group and the phenyl group. One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro-substituted phenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylmethanol
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylacetonitrile
Uniqueness
2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is unique due to the presence of both a fluoro-substituted phenyl group and a phenyl group attached to the thiazole ring, as well as the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14FNO2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-(4-fluoro-3-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H14FNO2S/c1-11-9-13(7-8-14(11)19)17-15(10-16(21)22)23-18(20-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
WPKLLVLWLRRWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


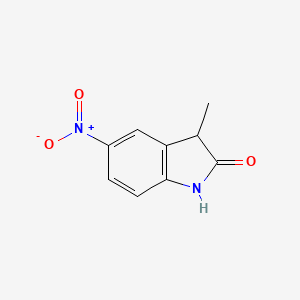
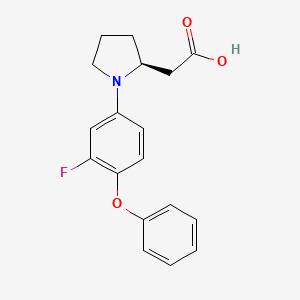
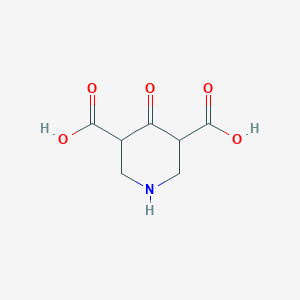
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
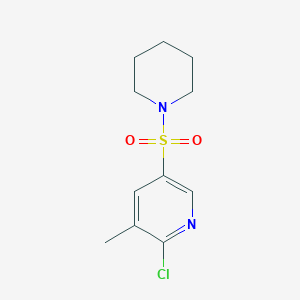
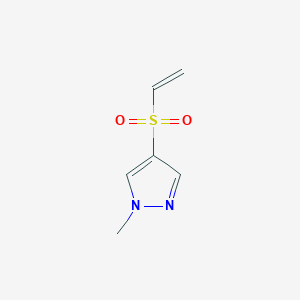
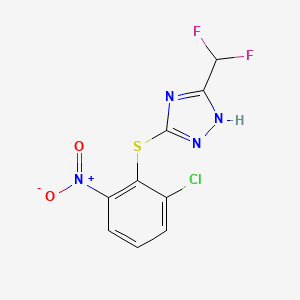

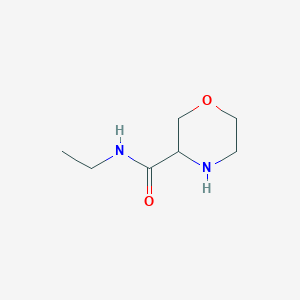
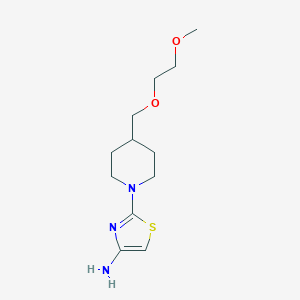
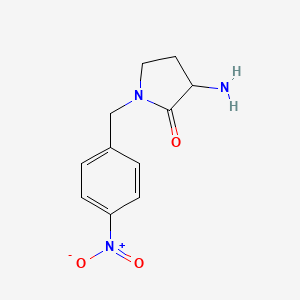
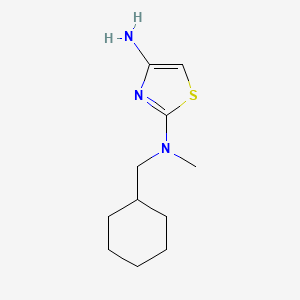

![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
